molecular formula C8H10N2O2 B2723962 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1369139-06-9

4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2723962
CAS No.: 1369139-06-9
M. Wt: 166.18
InChI Key: MDIXYPIHNOMJKO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, known for its versatility in organic synthesis and medicinal chemistry . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can act as an agonist or antagonist at various receptor sites, modulating biological pathways .

Comparison with Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Cyclopropyl-5-methyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Comparison: Compared to these similar compounds, 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid exhibits unique properties due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Biological Activity

4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CPMPCA) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of CPMPCA, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C_8H_10N_2O_2
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 1369139-06-9

CPMPCA's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The pyrazole ring system allows for diverse interactions due to its electron-rich nature, which can facilitate binding to active sites of proteins involved in inflammation and cancer pathways.

Anticancer Activity

Recent studies have demonstrated that CPMPCA exhibits significant anticancer properties:

  • Inhibition of Cell Proliferation : In vitro assays showed that CPMPCA effectively inhibited the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively .
  • Selectivity for Cancer Cells : Notably, CPMPCA displayed minimal toxicity towards normal fibroblasts, indicating a selective action against cancer cells without harming healthy tissues .

Anti-inflammatory Properties

CPMPCA has shown promising anti-inflammatory effects:

  • Cytokine Inhibition : In models of inflammation, CPMPCA significantly reduced the release of pro-inflammatory cytokines such as TNF-alpha, suggesting its potential as an anti-inflammatory agent .
  • Mechanistic Insights : The compound's ability to inhibit cyclooxygenase enzymes (COX) has been linked to its anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activities of CPMPCA can be influenced by modifications to its structure:

  • Substituent Variations : Altering substituents on the pyrazole ring has been shown to impact both anticancer and anti-inflammatory activities. For instance, introducing different alkyl or aryl groups can enhance or diminish these effects, highlighting the importance of SAR studies in optimizing therapeutic efficacy .

Case Studies

Several case studies have explored the biological activity of CPMPCA:

  • Study on HepG2 and HeLa Cells : A comprehensive study assessed the cytotoxic effects of CPMPCA on HepG2 and HeLa cells, revealing a significant reduction in cell viability with IC50 values indicating potent anticancer activity .
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), CPMPCA administration resulted in a marked decrease in inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory diseases .

Data Summary Table

Biological ActivityEffectivenessCell Lines/ModelsReference
AnticancerSignificant inhibition (54.25% - 38.44%)HepG2, HeLa
Anti-inflammatoryReduced cytokine levelsLPS-induced inflammation model
Selectivity for Cancer CellsMinimal toxicity observedNormal fibroblasts

Properties

IUPAC Name

4-cyclopropyl-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7(8(11)12)6(4-9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIXYPIHNOMJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369139-06-9
Record name 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
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